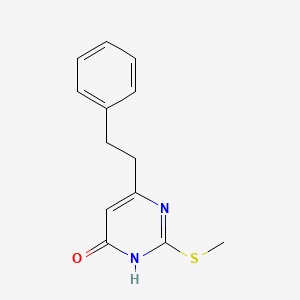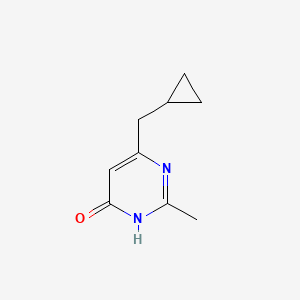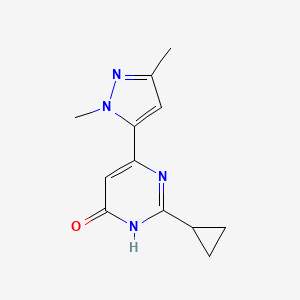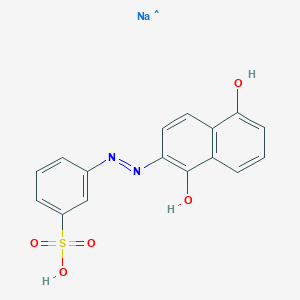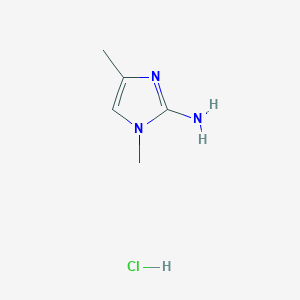
1,4-Dimetil-1H-imidazol-2-amina clorhidrato
Descripción general
Descripción
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
El imidazol es un componente clave en muchos fármacos debido a su amplia gama de propiedades químicas y biológicas . Se encuentra en medicamentos como clemizol (agente antihistamínico), etonitazeno (analgésico), enviroxime (antiviral), astemizol (agente antihistamínico), omeprazol, pantoprazol (antiúlcera), tiabendazol (antihelmíntico), nocodazol (antinematodal), metronidazol, nitroso-imidazol (bactericida), megazol (tripanocida), azatioprina (antiartritis reumatoide), dacarbazina (enfermedad de Hodgkin), tinidazol, ornidazol (antiprotozoario y antibacteriano), etc .
Potencial Antibacteriano y Antimicrobiano
Los derivados del imidazol muestran diferentes actividades biológicas como antibacterianas y antimicobacterianas . Por ejemplo, se ha sintetizado y evaluado el potencial antimicrobiano de la 2-(sustituida amino)-1-(2,4,5-trifenil-1H-imidazol-1-il) etanona contra Staphylococcus aureus y Escherichia coli .
Aplicaciones Antiinflamatorias y Antitumorales
Los derivados del imidazol también exhiben actividades antiinflamatorias y antitumorales . Esto los hace valiosos en el desarrollo de nuevos medicamentos para tratar diversas enfermedades inflamatorias y cánceres.
Aplicaciones Antidiabéticas y Antialérgicas
Se ha encontrado que los derivados del imidazol tienen propiedades antidiabéticas y antialérgicas . Esto abre posibilidades para su uso en el tratamiento de la diabetes y diversas reacciones alérgicas.
Aplicaciones Antipiréticas y Antivirales
Los derivados del imidazol también se pueden utilizar como antipiréticos (reductores de la fiebre) y antivirales . Esto los hace útiles en el tratamiento de diversas infecciones virales y fiebres.
Aplicaciones Antioxidantes y Antiamíbicas
Los derivados del imidazol tienen actividades antioxidantes y antiamíbicas . Esto sugiere usos potenciales en el tratamiento de afecciones relacionadas con el estrés oxidativo e infecciones amíbicas.
Aplicaciones Antihelmínticas y Antifúngicas
Los derivados del imidazol tienen actividades antihelmínticas (antigusanos) y antifúngicas . Esto sugiere usos potenciales en el tratamiento de diversas infecciones fúngicas e infecciones parasitarias por gusanos.
Aplicaciones Ulcerogénicas
Los derivados del imidazol tienen actividades ulcerogénicas . Esto sugiere usos potenciales en el tratamiento de diversos tipos de úlceras.
Mecanismo De Acción
Target of Action
Imidazole derivatives, however, are known to interact with a diverse range of biological targets due to their versatile structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole compounds, in general, are involved in a wide range of biochemical pathways due to their diverse biological activity .
Result of Action
Imidazole derivatives are known to have a broad range of effects on cellular processes .
Action Environment
It is known, however, that the compound is stable at room temperature and soluble in water and some organic solvents .
Análisis Bioquímico
Biochemical Properties
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole compounds are known to bind to the heme iron atom of ferric cytochrome P450, influencing its activity . Additionally, 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride may interact with other enzymes involved in metabolic pathways, affecting their catalytic functions and overall biochemical processes.
Cellular Effects
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to interfere with DNA activities, potentially affecting gene expression and cellular proliferation . The compound’s impact on cellular metabolism may involve alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities. For instance, imidazole compounds are known to inhibit cytochrome P450 enzymes by binding to the heme iron atom . This interaction can result in changes in gene expression and metabolic pathways, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride may change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, imidazole derivatives have been reported to cause dose-dependent changes in enzyme activities and metabolic pathways . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may lead to the formation of metabolites that can further participate in biochemical reactions. Imidazole compounds are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Imidazole derivatives have been shown to penetrate tissues effectively, allowing them to reach their target sites and exert their biological effects . The distribution of the compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazole compounds have been reported to localize in various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of the compound can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1,4-dimethylimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-3-8(2)5(6)7-4;/h3H,1-2H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQUFPJWMVYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


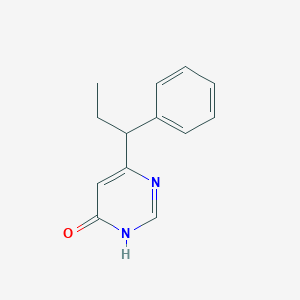
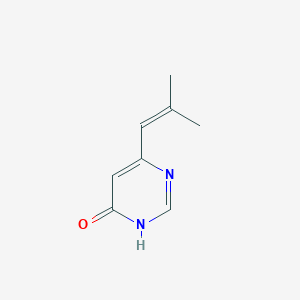
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol](/img/structure/B1487130.png)



